![molecular formula C19H19FN2O B2422159 4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline CAS No. 866009-22-5](/img/structure/B2422159.png)

4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

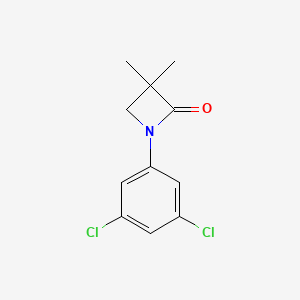

The compound “4-[(4-Tert-butylphenyl)methoxy]-5-fluoroquinazoline” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms. They are often used in medicinal chemistry due to their pharmacological properties .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinazoline core, with a fluorine atom at the 5-position, and a 4-tert-butylphenylmethoxy group at the 4-position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atom and the tert-butylphenylmethoxy group would influence properties such as polarity, solubility, and stability .Applications De Recherche Scientifique

Application in Beta-Adrenergic Receptor Antagonism

Research demonstrates the synthesis and evaluation of derivatives of beta-adrenergic receptor antagonists, including compounds related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline. These compounds, including fluoro analogs, have shown selectivity towards beta(1)-adrenergic receptors, suggesting potential applications in cardiovascular diseases or disorders related to adrenergic signaling (Stephenson et al., 2011).

Antitumor Properties

A series of compounds structurally related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline have been explored for their potential antitumor activity. Some of these compounds exhibited significant cytotoxicity against various tumor cell lines, indicating their potential as therapeutic agents in oncology (Houlihan et al., 1995).

Use in Biomedical Analysis

Certain derivatives of quinazolines, like 6-methoxy-4-quinolone, an oxidation product related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, have shown promise in biomedical analysis. They exhibit strong fluorescence and high stability in various conditions, making them potential candidates for use in fluorescent labeling in biomedical research (Hirano et al., 2004).

Exploration as Anticancer Drug Candidates

Further exploration into quinazoline derivatives has led to the development of new drug candidates with potent anticancer properties. These include derivatives of 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, which have shown significant inhibitory activity against cancer cell lines and potential effects on insulin-like growth factor-1 receptor signaling (Chou et al., 2010).

Investigating Hydrogen Bonding Interactions

Research into 4-anilino-5-fluoroquinazolines, related to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, has provided insights into weak NH … F hydrogen bonding interactions. These studies offer valuable information on the electronic and conformational effects of such interactions, which can have implications in the design of more efficient pharmaceuticals (Houk et al., 2021).

Antibacterial Potential

Certain 4-anilinoquinazoline derivatives, structurally similar to 4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline, have shown promising antibacterial activities against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Kuramoto et al., 2003).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

4-[(4-tert-butylphenyl)methoxy]-5-fluoroquinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O/c1-19(2,3)14-9-7-13(8-10-14)11-23-18-17-15(20)5-4-6-16(17)21-12-22-18/h4-10,12H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNMKQJWZMNLIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)COC2=NC=NC3=C2C(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2422077.png)

![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2422079.png)

![{[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl 4-tert-butylbenzoate](/img/structure/B2422080.png)

![1-(2,3-Dimethylphenyl)-5-[(2-fluorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2422083.png)

![(4Z)-4-[(3,5-dimethoxyphenyl)imino]-N-(2-methoxyphenyl)-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide](/img/structure/B2422087.png)

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid hydrochloride](/img/structure/B2422088.png)

![N-(3-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2422092.png)

![Ethyl 1-[2-(2,4-dihydroxy-3-methylphenyl)-2-oxoethyl]piperidine-4-carboxylate](/img/structure/B2422093.png)

![N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)-2-(trifluoromethoxy)benzamide](/img/structure/B2422094.png)